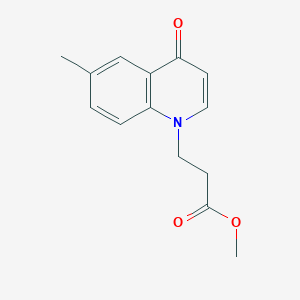

Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate typically involves the reaction of ethyl ester with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of dimethylformamide (DMF) . The reaction proceeds smoothly and generally yields good results. purification can sometimes be challenging due to the formation of colored complexes with heavy metal cations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that quinoline derivatives, including methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, a related study demonstrated that certain quinoline derivatives had effective minimum inhibitory concentrations (MICs) against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Quinoline derivatives are known to interact with cellular pathways involved in cancer progression. Specific studies have highlighted the cytotoxic effects of related compounds on cancer cell lines, suggesting that this compound may also possess similar effects .

Biological Research Applications

Enzyme Inhibition Studies

this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, research on similar quinoline compounds has revealed their ability to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory processes . Understanding these interactions can pave the way for developing new anti-inflammatory drugs.

Receptor Binding Studies

The compound's interaction with biological receptors has been a focus of research. Studies suggest that quinoline derivatives can selectively bind to cannabinoid receptors, influencing physiological responses. This property is particularly relevant in developing therapeutics for pain management and neuroprotection .

Industrial Applications

Synthesis of Specialty Chemicals

this compound serves as a building block in organic synthesis, particularly in creating more complex quinoline derivatives. Its unique structure allows for various chemical modifications, making it useful in synthesizing specialty chemicals used in pharmaceuticals and agrochemicals .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several quinoline derivatives against common pathogens. The results indicated that this compound exhibited promising activity comparable to established antibiotics, suggesting its potential as a lead compound for drug development .

Investigation of Anticancer Properties

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selective anticancer properties .

Mechanism of Action

The mechanism of action of Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid

- 4-methoxyanilide derivatives of quinoline

Uniqueness

Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate, identified by its CAS number 1279215-91-6, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H15NO3

- Molecular Weight : 245.2738 g/mol

- SMILES Notation : COC(=O)CCn1ccc(=O)c2c1ccc(c2)C

Biological Activity Overview

This compound is part of the quinoline family, known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of quinolines often allows them to interact with biological targets effectively.

Antimicrobial Activity

Research has indicated that compounds within the quinoline class exhibit significant antimicrobial properties. A study demonstrated that derivatives of quinoline can inhibit bacterial growth by disrupting cellular functions. The specific activity of this compound against various pathogens remains to be fully characterized but suggests potential as an antimicrobial agent .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of various quinoline derivatives on cancer cell lines. For example, a related compound demonstrated IC50 values in the micromolar range against several cancer types, indicating significant potency . Future studies should include this compound to determine its specific efficacy.

Animal Models

Preclinical studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of quinoline compounds. These studies often reveal dose-dependent effects on tumor growth inhibition and survival rates in treated animals compared to controls .

Data Table: Comparison of Biological Activities

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

methyl 3-(6-methyl-4-oxoquinolin-1-yl)propanoate |

InChI |

InChI=1S/C14H15NO3/c1-10-3-4-12-11(9-10)13(16)5-7-15(12)8-6-14(17)18-2/h3-5,7,9H,6,8H2,1-2H3 |

InChI Key |

TZHHFRHMEPFPOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=CC2=O)CCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.